molecular formula C11H10N2O4 B3169732 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid CAS No. 937669-91-5

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid

Cat. No.: B3169732
CAS No.: 937669-91-5
M. Wt: 234.21 g/mol
InChI Key: RWTIWBZJBFRCFM-UHFFFAOYSA-N
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Description

Structure and Properties:
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid (IUPAC name: this compound) is a heterocyclic compound featuring a benzoic acid core substituted with a 3-methyl-1,2,4-oxadiazole ring via a methoxy linker. Its molecular formula is C₁₁H₁₀N₂O₄ (calculated from ), with a molecular weight of 234.21 g/mol. The compound’s carboxylic acid group confers water solubility under basic conditions, while the aromatic and oxadiazole moieties contribute to lipophilicity, making it suitable for medicinal chemistry applications .

The compound serves as a critical building block in drug discovery, exemplified by its use in synthesizing dual orexin receptor antagonists (e.g., compound 14 in ) and non-zinc-binding MMP-13 inhibitors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-12-10(17-13-7)6-16-9-5-3-2-4-8(9)11(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTIWBZJBFRCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid typically involves the cyclization of acyclic precursors. One common method includes the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base like sodium hydroxide . The reaction mixture is usually stirred for several hours at low temperatures (0-5°C) and monitored using thin-layer chromatography (TLC) to ensure completion . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Drug Discovery

  • Antitumor Activity :
    • A study highlighted the synthesis of various oxadiazole derivatives, including 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid, which exhibited promising activity against several cancer cell lines. For instance, compounds derived from oxadiazoles showed IC₅₀ values ranging from 13.6 to 48.37 μM against human prostate (PC-3) and astrocytoma (SNB-19) cell lines .
    • Further modifications of the oxadiazole structure are suggested to enhance antitumor efficacy.
  • Bioisosterism :
    • The unique structure of the oxadiazole ring allows it to act as a bioisostere for other pharmacophores. This property is crucial in medicinal chemistry for designing molecules with improved pharmacokinetic profiles and reduced toxicity .
  • Antimicrobial Properties :
    • Research indicates that oxadiazole derivatives possess antimicrobial properties. The introduction of substituents on the oxadiazole ring can modulate these effects, making them suitable candidates for developing new antimicrobial agents .

Applications in Materials Science

  • Polymer Chemistry :
    • Compounds containing oxadiazole moieties are explored for their potential use in polymeric materials due to their thermal stability and mechanical properties. The incorporation of such units can enhance the performance of polymers in various applications including electronics and coatings .
  • Fluorescent Materials :
    • The photophysical properties of oxadiazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Modifications to the benzoic acid structure can lead to materials with tailored emission properties for specific applications .

Case Study 1: Synthesis and Evaluation of Antitumor Activity

In a study conducted by de Oliveira et al., a series of substituted oxadiazole derivatives were synthesized and evaluated for their antitumor activity against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity comparable to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC₅₀ (μM)Reference Compound
10aHCT-11613.6Doxorubicin
11aA5490.11Combretastatin-A4

Case Study 2: Development of Antimicrobial Agents

Research focusing on the synthesis of novel oxadiazole derivatives demonstrated their effectiveness against various bacterial strains. The structure–activity relationship (SAR) studies indicated that specific substitutions on the oxadiazole ring significantly enhanced antimicrobial potency .

Mechanism of Action

The mechanism of action of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Positional Isomers: 2- vs. 4-Substituted Benzoic Acid Derivatives

  • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid (CAS 475105-77-2): Molecular Formula: C₁₀H₈N₂O₃. Molecular Weight: 204.18 g/mol. This compound is commercially available (Thermo Scientific) and used in kinase inhibitor studies .
  • Molecular Weight: 204.18 g/mol. Properties: The para-substitution alters electronic effects, increasing the carboxylic acid’s acidity (pKa ~2.5 vs. ~3.0 for the ortho isomer) due to reduced resonance stabilization. This isomer is less commonly reported but shares applications in crystallography and enzyme inhibition .

Substituent Variations on the Oxadiazole Ring

  • 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic Acid (CAS 60510-51-2):

    • Molecular Formula : C₁₅H₁₀N₂O₃.
    • Molecular Weight : 266.25 g/mol.
    • Properties : Replacing the methyl group with a phenyl ring increases lipophilicity (logP ~2.8 vs. ~1.5 for the methyl analogue) and may enhance membrane permeability. This derivative is explored in anticancer and antiviral therapies .
  • 2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic Acid (EN300-1697248): Molecular Formula: C₈H₁₀N₂O₄. The acetic acid moiety (vs. benzoic acid) reduces molecular weight and alters pharmacokinetics .

Functional Group Modifications

  • Methyl 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoate (CAS 898289-14-0):

    • Molecular Formula : C₁₁H₁₀N₂O₃.
    • Properties : Esterification of the carboxylic acid enhances cell membrane permeability but requires enzymatic hydrolysis (e.g., esterases) for activation. This prodrug strategy is common in CNS-targeted therapies .
  • Properties: Replacing the carboxylic acid with a phenol group reduces acidity (pKa ~10 vs. ~3 for benzoic acid) and alters hydrogen-bonding interactions, impacting target affinity .

Biological Activity

2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H10_{10}N4_{4}O3_{3}
  • Molecular Weight : 234.21 g/mol
  • CAS Number : 1235283-29-0

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural components, particularly the oxadiazole moiety. Compounds containing oxadiazoles have been reported to exhibit various pharmacological effects, including:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, derivatives with similar structures demonstrated IC50_{50} values ranging from 10 to 30 µM against several cancer cell lines, indicating significant cytotoxic potential .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Research indicates that oxadiazole derivatives are effective in reducing inflammation without exhibiting genotoxicity .
  • Antimicrobial Properties : Some derivatives have shown promising results in antimicrobial assays against various bacterial strains .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of related oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited potent growth inhibition across multiple cancer types, including colorectal and lung carcinoma . The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Potential

Another research effort focused on the anti-inflammatory properties of oxadiazole derivatives. The study utilized an animal model to assess the reduction in inflammatory markers following treatment with these compounds. The findings suggested a significant decrease in pro-inflammatory cytokines, supporting their therapeutic potential in inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityAssessed EffectReference
AnticancerIC50_{50} = 10–30 µM
Anti-inflammatoryReduction in cytokines
AntimicrobialEffective against Gram-positive/negative bacteria

Q & A

Q. What are the recommended synthetic routes for 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid, and how are reaction conditions optimized?

  • Methodological Answer : A common synthetic approach involves coupling 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid with alcohols or amines via carbodiimide-mediated activation. For example, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF can facilitate amide bond formation, as demonstrated in the synthesis of related pyrrolidine derivatives (72% yield) . Optimizing stoichiometry (1:1 molar ratio) and reaction time (12–24 hours) under inert atmospheres improves yields. Pre-activation of the carboxylic acid group and purification via silica chromatography are critical steps.
Synthetic StepReagents/ConditionsYieldAnalytical Validation
Carboxylic acid activationEDCl, HOBt, DMF, RT, 12h72%LC-MS: tR = 0.85 min; [M+H]<sup>+</sup> = 408.1

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • LC-MS/HRMS : Confirms molecular weight and purity. For example, LC-HRMS data ([M+H]<sup>+</sup> = 408.1931 vs. calculated 408.1923) validate the molecular formula .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 or CDCl3 resolve the oxadiazole ring protons (δ 2.5–3.0 ppm for methyl groups) and aromatic protons (δ 7.0–8.5 ppm) .
  • FT-IR : Confirms carbonyl (C=O, ~1700 cm<sup>-1</sup>) and ether (C-O, ~1250 cm<sup>-1</sup>) functionalities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data across different studies?

  • Methodological Answer : Solubility variations arise from substituent effects on the oxadiazole ring or benzoic acid moiety. For instance, bromine substitution at the phenyl ring (e.g., 2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid) reduces aqueous solubility compared to methyl-substituted analogs due to increased hydrophobicity . Systematic studies using Hansen solubility parameters and HPLC-based solubility assays (e.g., shake-flask method in PBS at pH 7.4) are recommended. Adjusting pH or using co-solvents (e.g., DMSO:water mixtures) can mitigate inconsistencies .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model the electron-deficient oxadiazole ring’s susceptibility to nucleophilic attack. Fukui indices identify reactive sites, while Molecular Electrostatic Potential (MEP) maps highlight regions prone to electrophilic/nucleophilic interactions . For example, the oxadiazole C-5 position exhibits higher electrophilicity, making it a target for nucleophilic substitution. Validate predictions with experimental kinetics (e.g., reaction with amines monitored via <sup>19</sup>F NMR or LC-MS) .

Q. How can crystallographic data be analyzed to confirm the compound’s structure, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths and angles, particularly the oxadiazole ring geometry (C-N bond lengths ~1.30 Å) and methoxy group orientation . SHELX programs are robust for small-molecule refinement due to their handling of high-resolution data and twinning corrections. For macromolecular applications (e.g., protein-ligand complexes), SHELXPRO interfaces with PHENIX or REFMAC5 .

Q. What strategies optimize the compound’s stability under physiological conditions for in vitro assays?

  • Methodological Answer :
  • pH Stability : Perform accelerated degradation studies (e.g., 37°C, pH 1–9) with UPLC monitoring. The benzoic acid group may undergo pH-dependent hydrolysis, requiring buffering at neutral pH .
  • Light Sensitivity : Store solutions in amber vials, as oxadiazoles are prone to photolytic ring-opening. Validate stability via UV-Vis spectroscopy (λmax 270–300 nm) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Structural modifications (e.g., fluorination at the phenyl ring) can block oxidative metabolism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid
Reactant of Route 2
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2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid

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